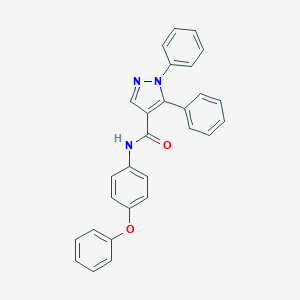

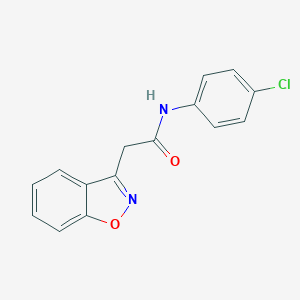

N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P7C3-A20 was first synthesized by a group of researchers led by Andrew A. Pieper at the University of Iowa in 2010. The compound was identified through a high-throughput screening of small molecules that could promote the survival of newborn neurons in the hippocampus of adult mice. Since then, P7C3-A20 has been extensively studied for its neuroprotective effects and potential therapeutic applications.

Aplicaciones Científicas De Investigación

P7C3-A20 has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to promote the survival of newborn neurons in the hippocampus and improve cognitive function in animal models of these disorders.

Mecanismo De Acción

The exact mechanism of action of P7C3-A20 is not fully understood, but it is believed to promote the survival of newborn neurons by activating the nicotinamide phosphoribosyltransferase (NAMPT) pathway. This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular energy metabolism and DNA repair.

Biochemical and Physiological Effects:

In addition to its neuroprotective effects, P7C3-A20 has been shown to have other biochemical and physiological effects. The compound has been shown to increase NAD+ levels in the brain, which may have implications for aging and age-related diseases. P7C3-A20 has also been shown to have anti-inflammatory and antioxidant effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of P7C3-A20 for lab experiments is its ability to promote the survival of newborn neurons in the hippocampus, which can be easily measured using techniques such as immunohistochemistry. However, the compound has a relatively short half-life and may require multiple doses to achieve therapeutic effects. Additionally, P7C3-A20 has not yet been tested extensively in human clinical trials, and its safety and efficacy in humans are not fully understood.

Direcciones Futuras

There are several future directions for research on P7C3-A20. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential applications in aging and age-related diseases, given its ability to increase NAD+ levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of P7C3-A20 and to develop more potent and long-lasting analogs of the compound.

Métodos De Síntesis

The synthesis of P7C3-A20 involves several steps, including the reaction of 4-bromoanisole with 4-bromobenzaldehyde to form 4-phenoxybenzaldehyde, which is then reacted with phenylhydrazine to form 4-phenoxyphenylhydrazine. The final step involves the reaction of 4-phenoxyphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid to form P7C3-A20.

Propiedades

Nombre del producto |

N-(4-phenoxyphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |

|---|---|

Fórmula molecular |

C28H21N3O2 |

Peso molecular |

431.5 g/mol |

Nombre IUPAC |

N-(4-phenoxyphenyl)-1,5-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C28H21N3O2/c32-28(30-22-16-18-25(19-17-22)33-24-14-8-3-9-15-24)26-20-29-31(23-12-6-2-7-13-23)27(26)21-10-4-1-5-11-21/h1-20H,(H,30,32) |

Clave InChI |

RHGNZIKOLOCWBP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({3-[4-(Trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B287040.png)

![3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287041.png)

![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287043.png)

![3-{[3-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287044.png)

![3-Ethyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287048.png)

![5-Methyl-3-({3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)-1,2-benzisoxazole](/img/structure/B287049.png)

![5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287050.png)

![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole](/img/structure/B287051.png)